Methyl 3-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate
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Overview
Description
METHYL 3-(3-HYDROXY-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)PROPANOATE is a complex organic compound that features both naphthalene and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(3-HYDROXY-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthalene Derivative: Starting with a naphthalene derivative, functional groups are introduced through reactions such as Friedel-Crafts acylation, followed by oxidation to form the 1,4-dioxo structure.
Formation of the Benzodioxole Derivative: The benzodioxole moiety can be synthesized from catechol through methoxylation and subsequent cyclization.
Coupling Reaction: The two moieties are then coupled through a condensation reaction, often using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(3-HYDROXY-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dioxo groups can be reduced to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: Reagents like NaH (sodium hydride) or K2CO3 (potassium carbonate) in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: As a building block for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 3-(3-HYDROXY-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)PROPANOATE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-(3-HYDROXY-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-3-(6-METHOXY-1,3-BENZODIOXOL-5-YL)PROPANOATE
- METHYL 3-(3-HYDROXY-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-3-(8-METHOXY-1,3-BENZODIOXOL-5-YL)PROPANOATE
Uniqueness
The uniqueness of METHYL 3-(3-HYDROXY-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)-3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)PROPANOATE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both naphthalene and benzodioxole moieties provides a unique scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C22H18O8 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C22H18O8/c1-27-15-7-11(8-16-22(15)30-10-29-16)14(9-17(23)28-2)18-19(24)12-5-3-4-6-13(12)20(25)21(18)26/h3-8,14,24H,9-10H2,1-2H3 |
InChI Key |
WUXRWBYSASHVMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C(CC(=O)OC)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
Origin of Product |
United States |
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